1-(4-{3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is notable for its incorporation of a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents .
Preparation Methods
The synthesis of 1-(4-{3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(4-{3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(4-{3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies investigating the interaction of trifluoromethyl-containing molecules with biological targets.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 1-(4-{3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the biological context.
Comparison with Similar Compounds
1-(4-{3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione can be compared with other similar compounds:
Pyrrolidine-2,5-dione Derivatives: These compounds share the core structure but differ in their substituents, affecting their biological activity and chemical properties.
Trifluoromethyl-Containing Compounds: The presence of the trifluoromethyl group is a common feature, enhancing metabolic stability and biological activity.
Similar compounds include pyrrolizines, pyrrolidine-2-one, and other trifluoromethylated molecules .
Properties
IUPAC Name |
1-[4-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O4/c22-21(23,24)16-11-15(7-8-25-16)27-10-9-26(12-19(27)31)20(32)13-1-3-14(4-2-13)28-17(29)5-6-18(28)30/h1-4,7-8,11H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYPKDZIGOEJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.